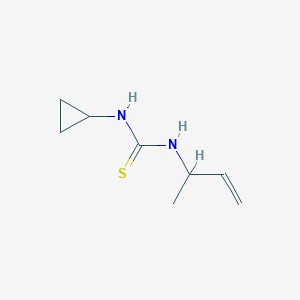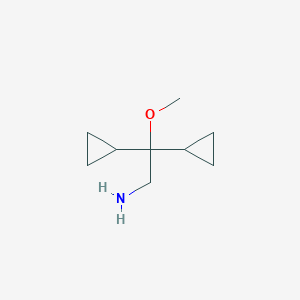![molecular formula C9H18ClNO5 B13301478 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is a common protecting group for amines due to its stability under a variety of conditions and its ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride typically involves the protection of an amino acid or amino alcohol with a Boc group. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate. This intermediate reacts with an alcohol to form the ester .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are typically used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a free amine or a new protected amine.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and amino acid derivatives.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. The compound can be deprotected under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride
- Methyl (2S)-2-{[(fluorenylmethoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride is unique due to the stability and ease of removal of the Boc group. Compared to other protecting groups, the Boc group offers a good balance of stability and reactivity, making it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C9H18ClNO5 |
|---|---|
Molekulargewicht |
255.69 g/mol |
IUPAC-Name |
methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO5.ClH/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4;/h6,11H,5H2,1-4H3,(H,10,13);1H/t6-;/m0./s1 |
InChI-Schlüssel |
LKAMQLJJUISNCN-RGMNGODLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


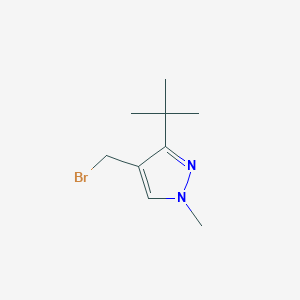
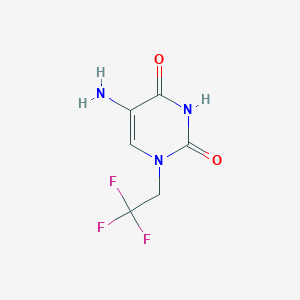
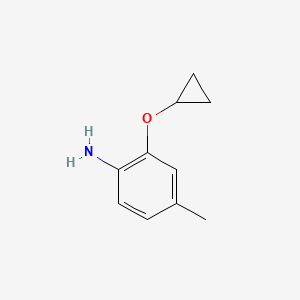

![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

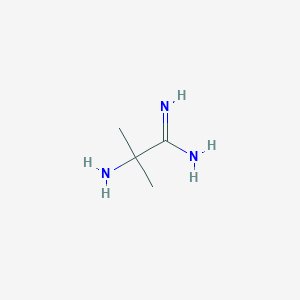
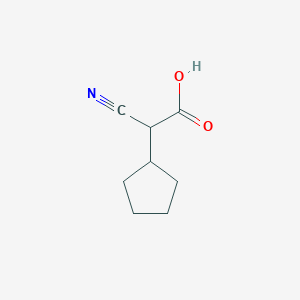

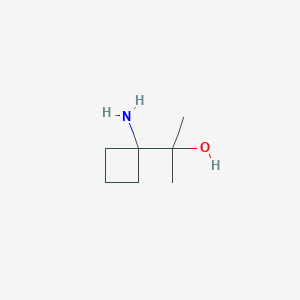
![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
